N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3OS2 and its molecular weight is 476.09. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- A study demonstrated the synthesis of benzothiazole derivatives including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, showing significant cytotoxicity against cancer cell lines like A549, MCF7-MDR, and HT1080. These compounds also exhibited moderate inhibitory effects on Staphylococcus aureus and some fungi (Nam, Dung, Thuong, & Hien, 2010).
Antimicrobial and Anticancer Properties
- Another research synthesized heterocyclic analogs of this compound, evaluating them as potential antipsychotic agents. They showed promising in vivo activities comparable to known antipsychotics (Norman, Navas, Thompson, & Rigdon, 1996).
- A study on substituted 2-aminobenzothiazoles derivatives showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Potential in Drug Discovery
- Research into N-(4-phenylthiazol-2-yl)-benzo[d]thiazole derivatives, inspired by marine topsentines and nortopsentines, showed promise for the development of polyaromatic carboximidamides with potential therapeutic applications (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).
Structure-Activity Relationships
- A study focusing on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability, incorporating benzothiazole derivatives (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules play a significant role in inflammation and pain signaling, so their reduction can alleviate symptoms of inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators. This can lead to a decrease in inflammation and associated pain .
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclohexanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS2.ClH/c1-15(2)27-13-12-17-20(14-27)30-24(26-22(28)16-8-4-3-5-9-16)21(17)23-25-18-10-6-7-11-19(18)29-23;/h6-7,10-11,15-16H,3-5,8-9,12-14H2,1-2H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSHCHSQRULDFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CCCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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